Purine-2,6-dithione
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Overview
Description
Purine-2,6-dithione, also known as 2,6-dithiopurine, is a heterocyclic compound with the molecular formula C5H4N4S2. It is a derivative of purine, where the oxygen atoms at positions 2 and 6 are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of purine-2,6-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of nitric acid in an alkaline medium. The intermediate formed undergoes reduction with formic acid and cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Purine-2,6-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Purine-2,6-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of purine-2,6-dithione involves its interaction with specific molecular targets:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells.
Enzyme Inhibition: It can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Purine-2,6-dithione can be compared with other similar compounds such as:
2,6-Diaminopurine: Unlike this compound, this compound has amino groups at positions 2 and 6, making it more hydrophilic and less reactive towards nucleophiles.
2,6-Dimercaptopurine: This compound has mercapto groups at positions 2 and 6, which makes it more reactive in redox reactions compared to this compound.
Uniqueness: this compound is unique due to its sulfur atoms at positions 2 and 6, which impart distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs .
Properties
Molecular Formula |
C5H2N4S2 |
---|---|
Molecular Weight |
182.2 g/mol |
IUPAC Name |
purine-2,6-dithione |
InChI |
InChI=1S/C5H2N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
InChI Key |
AWQRYSVSCAEJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=S)NC(=S)C2=N1 |
Origin of Product |
United States |
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